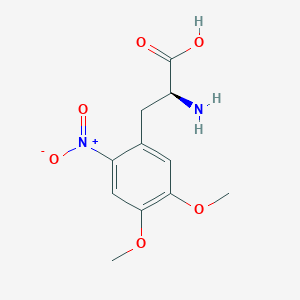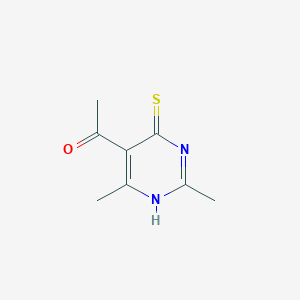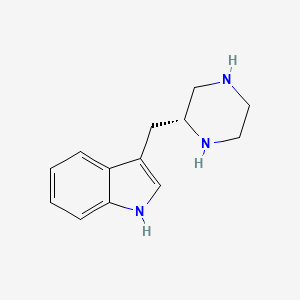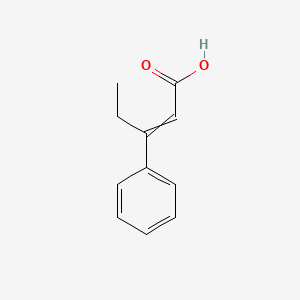![molecular formula C13H8ClFO3 B11724844 3-[5-(3-Chloro-4-fluorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B11724844.png)
3-[5-(3-Chloro-4-fluorophenyl)furan-2-yl]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-(3-Chloro-4-fluorophenyl)furan-2-yl]prop-2-enoic acid is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 3-chloro-4-fluorophenyl group and a prop-2-enoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(3-Chloro-4-fluorophenyl)furan-2-yl]prop-2-enoic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3-Chloro-4-fluorophenyl Group: This step involves the substitution of the furan ring with a 3-chloro-4-fluorophenyl group using electrophilic aromatic substitution reactions.
Formation of the Prop-2-enoic Acid Moiety:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the prop-2-enoic acid moiety, converting it to the corresponding propanoic acid derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of the furan ring.
Reduction Products: Propanoic acid derivatives.
Substitution Products: Various substituted derivatives of the 3-chloro-4-fluorophenyl group.
Applications De Recherche Scientifique
3-[5-(3-Chloro-4-fluorophenyl)furan-2-yl]prop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-[5-(3-Chloro-4-fluorophenyl)furan-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
- 3-[5-(4-Chlorophenyl)furan-2-yl]prop-2-enoic acid
- 3-[5-(4-Fluorophenyl)furan-2-yl]prop-2-enoic acid
- 3-[5-(3-Chlorophenyl)furan-2-yl]prop-2-enoic acid
Comparison:
- Structural Differences: The presence of different substituents on the phenyl ring (e.g., chlorine, fluorine) can significantly impact the compound’s chemical and biological properties.
- Unique Properties: 3-[5-(3-Chloro-4-fluorophenyl)furan-2-yl]prop-2-enoic acid is unique due to the combination of both chlorine and fluorine substituents, which may confer distinct reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C13H8ClFO3 |
|---|---|
Poids moléculaire |
266.65 g/mol |
Nom IUPAC |
3-[5-(3-chloro-4-fluorophenyl)furan-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C13H8ClFO3/c14-10-7-8(1-4-11(10)15)12-5-2-9(18-12)3-6-13(16)17/h1-7H,(H,16,17) |
Clé InChI |
ZPPYCAHQBJYPIH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=CC=C(O2)C=CC(=O)O)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Imidazo[1,2-a]pyrimidine hydrobromide](/img/structure/B11724769.png)


![(1S,2R)-2-[2-(4-Nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B11724785.png)


![(1S,2R)-2-[2-(4-Nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B11724809.png)


![6-Chloro-2-methylimidazo[2,1-b]thiazole](/img/structure/B11724823.png)

![3-[2-(4-Methoxyphenoxy)phenyl]prop-2-enoic acid](/img/structure/B11724851.png)
![2-{[2-(Trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B11724855.png)
